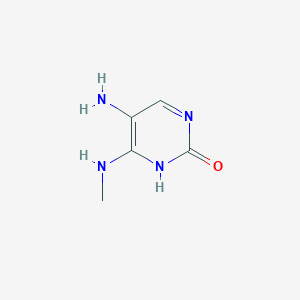
5-amino-6-(methylamino)-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-6-(methylamino)-1H-pyrimidin-2-one, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA is a pyrimidinone derivative that has been found to have a range of biochemical and physiological effects, making it an important compound for various research fields.
Mécanisme D'action
The mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 5-amino-6-(methylamino)-1H-pyrimidin-2-one a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of dihydrofolate reductase, as mentioned above. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one limitation of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving 5-amino-6-(methylamino)-1H-pyrimidin-2-one. One potential area of research is the development of 5-amino-6-(methylamino)-1H-pyrimidin-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one and its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to improve the solubility of 5-amino-6-(methylamino)-1H-pyrimidin-2-one in water, which could expand its potential use in vivo.
Méthodes De Synthèse
5-amino-6-(methylamino)-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction between 2-amino-4,6-dichloropyrimidine and methylamine. Another synthesis method involves the reaction between 2-amino-4,6-dichloropyrimidine and dimethylformamide dimethyl acetal. Both of these methods have been used in scientific research to produce 5-amino-6-(methylamino)-1H-pyrimidin-2-one in high yields.
Applications De Recherche Scientifique
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of scientific research applications, including as a potential anti-cancer agent. Studies have shown that 5-amino-6-(methylamino)-1H-pyrimidin-2-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further research in cancer treatment. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
Propriétés
Numéro CAS |
104096-91-5 |
|---|---|
Nom du produit |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-7-4-3(6)2-8-5(10)9-4/h2H,6H2,1H3,(H2,7,8,9,10) |
Clé InChI |
QHVVJORQMLDIKD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NC(=O)N1)N |
SMILES canonique |
CNC1=C(C=NC(=O)N1)N |
Synonymes |
2(1H)-Pyrimidinone, 5-amino-4-methylamino- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



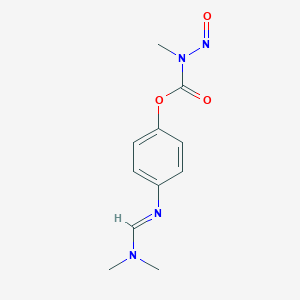
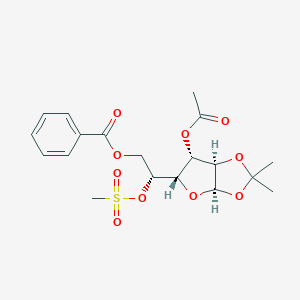
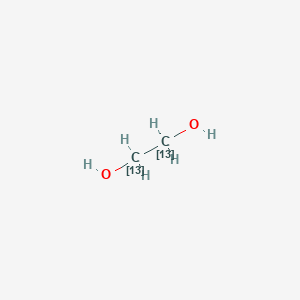
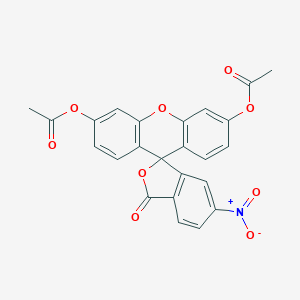
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
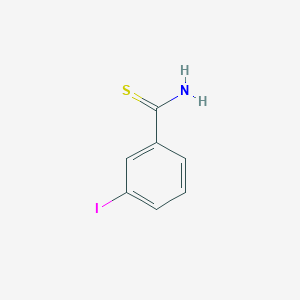
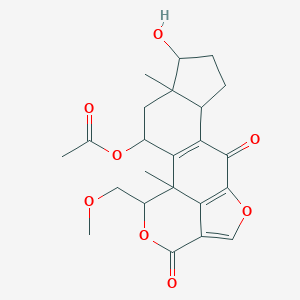
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
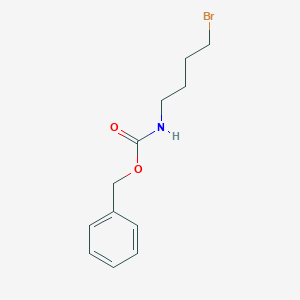
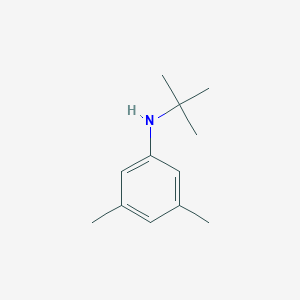
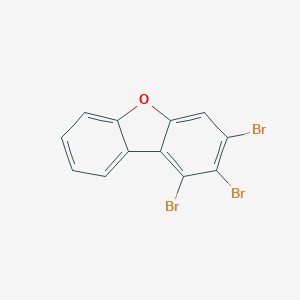
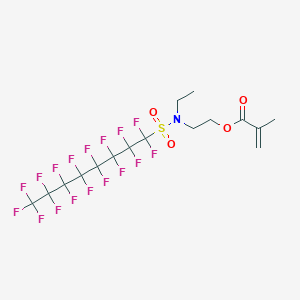
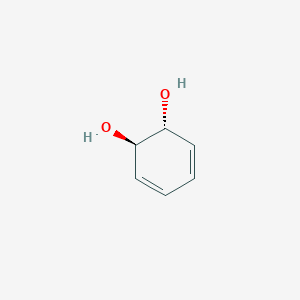
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)